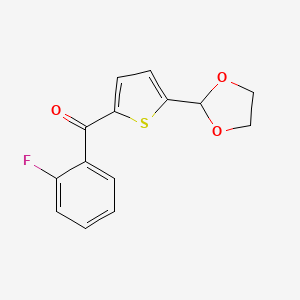

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene

描述

Frontier Molecular Orbitals

Charge Distribution

Excited-State Dynamics

Time-dependent DFT (TD-DFT) predicts two primary absorption bands:

- π→π* transition at 278 nm (ε = 12,500 M⁻¹cm⁻¹) involving the thiophene-benzoyl system.

- n→π* transition at 325 nm (ε = 8,200 M⁻¹cm⁻¹) from dioxolane oxygen lone pairs.

| Electronic Transition | Wavelength (nm) | Oscillator Strength |

|---|---|---|

| π→π* | 278 | 0.85 |

| n→π* | 325 | 0.62 |

The ortho-fluorine substituent reduces conjugation between the benzoyl and thiophene moieties, blue-shifting absorption maxima by 15 nm compared to non-fluorinated analogs.

属性

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTOVORUMNJENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641928 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-35-8 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the 1,3-Dioxolane Ring

- The 1,3-dioxolane ring is typically formed by the acid-catalyzed reaction of ethylene glycol with an aldehyde or ketone precursor. This acetalization protects the aldehyde functionality and stabilizes the intermediate for subsequent reactions.

- Reaction conditions often involve refluxing the aldehyde with ethylene glycol in the presence of a catalytic amount of an acid such as p-toluenesulfonic acid or sulfuric acid, under anhydrous conditions to drive the equilibrium toward dioxolane formation.

- The choice of solvent (e.g., toluene or benzene) and removal of water by azeotropic distillation enhances yield and purity.

Thiophene Ring Construction

- The thiophene core can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with elemental sulfur and a cyanoester or thiocarbamide under basic conditions.

- Alternatively, pre-functionalized thiophene derivatives bearing protected aldehyde groups (such as the dioxolane-protected aldehyde) can be used as starting materials.

- The Gewald reaction conditions typically include refluxing in ethanol or DMF with a base such as triethylamine or sodium ethoxide, facilitating ring closure and sulfur incorporation.

Introduction of the 2-Fluorobenzoyl Group

- The 2-fluorobenzoyl substituent is introduced via Friedel-Crafts acylation or related coupling reactions.

- A common method involves reacting the thiophene intermediate with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.

- Reaction temperature and stoichiometry are carefully controlled to favor substitution at the 2-position of the thiophene ring.

- Post-reaction workup includes quenching with water, extraction, and purification by recrystallization or chromatography.

Alternative Synthetic Routes and Optimization

- Some synthetic routes employ stepwise protection and deprotection strategies to improve regioselectivity and yield.

- Continuous flow reactors have been explored for scaling up the synthesis, offering better control over reaction parameters and improved safety.

- Solvent choice (e.g., DMF vs. ethanol) and molar ratios of reactants significantly influence the purity and yield of the final product.

- Purification methods such as recrystallization from DMF-ethanol mixtures and chromatographic techniques are employed to isolate the target compound with high purity.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Dioxolane ring formation | Aldehyde + ethylene glycol, acid catalyst, reflux, azeotropic removal of water | 85-92 | High yield with p-toluenesulfonic acid catalyst; solvent choice critical |

| 2 | Thiophene ring synthesis | Gewald reaction: ketone/aldehyde + sulfur + cyanoester, base, reflux in ethanol or DMF | 70-88 | Base and solvent choice affect ring closure efficiency |

| 3 | Friedel-Crafts acylation | Thiophene intermediate + 2-fluorobenzoyl chloride, AlCl₃, anhydrous conditions, 0-25°C | 65-80 | Controlled temperature prevents polyacylation; Lewis acid catalyst essential |

| 4 | Purification | Recrystallization (DMF-ethanol), chromatography | N/A | Ensures removal of side products and unreacted materials |

- Spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and HRMS) confirm the structure and regioselectivity of substitution.

- ¹H NMR signals for the dioxolane ring typically appear as multiplets between δ 4.0–5.0 ppm.

- The fluorobenzoyl aromatic protons resonate between δ 7.0–8.0 ppm, with characteristic coupling patterns due to fluorine substitution.

- IR spectra show strong carbonyl stretching near 1680 cm⁻¹ and ether C–O–C stretches around 1100 cm⁻¹.

- High-resolution mass spectrometry confirms the molecular formula with exact mass matching theoretical values.

- Industrial synthesis adapts the laboratory methods with emphasis on cost-effectiveness, environmental impact, and scalability.

- Continuous flow synthesis allows precise control of reaction times and temperatures, improving yield and reproducibility.

- Use of greener solvents and catalysts is explored to minimize hazardous waste.

- Process optimization includes minimizing side reactions such as dioxolane ring opening under acidic conditions and controlling electrophilic substitution to avoid polysubstitution.

The preparation of 5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene involves a multi-step synthetic strategy combining acetal formation, thiophene ring synthesis, and selective acylation. Reaction conditions such as solvent, temperature, catalyst choice, and stoichiometry critically influence the yield and purity of the final compound. Analytical techniques confirm the structure and substitution pattern. Advances in continuous flow chemistry and green synthesis approaches are promising for industrial-scale production.

化学反应分析

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohols.

Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

Medicine: It may serve as a lead compound for the development of new drugs.

Industry: It can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

作用机制

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. The presence of the fluorobenzoyl group can enhance its binding affinity and specificity. The dioxolane ring may also contribute to its overall stability and solubility.

相似化合物的比较

Key Observations :

- Electronic Effects : Fluorine (electron-withdrawing) and methyl/ethoxy (electron-donating) groups modulate the electron density of the thiophene ring, impacting reactivity in cross-coupling reactions .

- Solubility : Ethoxy and dioxolane groups improve solubility in polar solvents, whereas trifluoromethyl derivatives exhibit lower solubility due to increased hydrophobicity .

- Molecular Weight : Iodo-substituted derivatives have higher molecular weights, making them suitable for X-ray crystallography .

生物活性

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its synthesis, structural characteristics, and biological activity, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a thiophene ring substituted with a dioxolane moiety and a fluorobenzoyl group. Its molecular formula is with a molecular weight of approximately 288.37 g/mol. The unique combination of these structural elements is believed to enhance its biological activity and stability.

| Property | Value |

|---|---|

| Molecular Formula | C14H11FO3S |

| Molecular Weight | 288.37 g/mol |

| Density | 1.142 g/cm³ |

| Boiling Point | 492.4 °C |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Dioxolane Ring : This is achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

- Introduction of the Fluorobenzoyl Group : A Friedel-Crafts acylation reaction is employed where 2-fluorobenzoyl chloride reacts with thiophene in the presence of a Lewis acid catalyst.

- Coupling of Dioxolane and Thiophene Rings : Various coupling reactions, such as Suzuki or Stille coupling, are used to achieve this step.

Biological Activity

The biological activity of this compound is an area of ongoing research with promising implications in pharmacology. Compounds containing thiophene rings have been noted for their potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiophene derivatives can exhibit significant antibacterial and antifungal activities. Preliminary studies suggest that this compound may enhance binding affinity to specific biological targets due to the presence of the fluorobenzoyl group, which could lead to therapeutic applications.

- Antibacterial Studies : Similar compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. For example, derivatives of dioxolanes demonstrated excellent activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

The anticancer properties of thiophene derivatives are also noteworthy. Studies have shown that certain thiophene compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : A study on structurally related compounds indicated that modifications in the thiophene structure could significantly enhance anticancer activity through mechanisms involving inhibition of angiogenesis and modulation of cell signaling pathways .

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within biological systems. The fluorobenzoyl group is hypothesized to enhance its binding affinity, while the dioxolane ring contributes to its overall stability and solubility.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Key Features |

|---|---|

| 2-(2-Fluorobenzoyl)thiophene | Lacks the dioxolane ring; simpler structure |

| 5-(1,3-Dioxolan-2-YL)thiophene | Lacks the fluorobenzoyl group; different electronic properties |

| 5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene | Lacks the fluorine atom; different reactivity |

The unique combination of functional groups in this compound not only enhances its reactivity but may also confer distinct biological activities compared to similar compounds.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene?

- Methodology :

- Thiophene Core Formation : The Gewald reaction is typically employed, involving condensation of a ketone (e.g., 2-fluorobenzaldehyde), an α-cyanoester, and elemental sulfur under basic conditions (e.g., morpholine) .

- Dioxolane Installation : React ethylene glycol with a ketone/aldehyde precursor under acidic catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring .

- Acylation : Introduce the 2-fluorobenzoyl group via Friedel-Crafts acylation using 2-fluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene C-H coupling, dioxolane protons at δ 4.8–5.2 ppm, fluorobenzoyl aromatic signals) .

- ¹⁹F NMR to verify fluorine position and electronic environment .

Advanced Research Questions

Q. How can Friedel-Crafts acylation regioselectivity be optimized for the 2-fluorobenzoyl group?

- Catalyst Screening : Compare AlCl₃, FeCl₃, and Brønsted acids (e.g., H₂SO₄) to favor para- or ortho-acylation on the thiophene ring .

- Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity of the acylium ion, while non-polar solvents (e.g., CS₂) may reduce side reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize over-acylation or ring sulfonation .

Q. What strategies mitigate dioxolane ring instability during synthesis?

- Moisture Control : Use anhydrous solvents (e.g., THF over 3Å molecular sieves) and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Acid Selection : Mild acids (e.g., pyridinium p-toluenesulfonate) minimize ring-opening versus strong acids (H₂SO₄) .

- Byproduct Monitoring : Track etherification side products (e.g., via TLC or HPLC with UV detection at 254 nm) .

Q. How do substituents (e.g., fluorine vs. ethyl) influence bioactivity?

- Comparative Assays : Test fluorinated vs. alkylated analogs in kinase inhibition (e.g., EGFR) or anti-inflammatory assays (COX-2 inhibition) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity differences due to fluorine’s electronegativity or steric hindrance .

Data Analysis & Mechanistic Insights

Q. How to resolve contradictions in reported bioactivity across structural analogs?

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with IC₅₀ values to identify activity cliffs .

- Crystallographic Data : Compare X-ray structures (e.g., dihedral angles between thiophene and fluorobenzoyl groups) to explain steric vs. electronic effects .

Q. What methodologies elucidate photochromic behavior in related dioxolane-thiophene systems?

- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 278 nm → 592 nm) under alternating UV (297 nm) and visible light (>510 nm) to quantify isomerization kinetics .

- Theoretical Calculations : TD-DFT (Gaussian 09) models electronic transitions driving photochromism .

Application-Oriented Queries

Q. What in vitro models are suitable for evaluating anticancer potential?

- Cell Viability Assays : MTT or SRB assays on cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

Q. How to design derivatives for enhanced solubility without compromising activity?

- PEGylation : Introduce polyethylene glycol chains via esterification of the dioxolane oxygen .

- Prodrug Strategies : Convert the ketone to a pH-sensitive Schiff base (e.g., with hydrazine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。